N-(4-fluorophenyl)azepane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a sulfonamide functional group attached to an azepane ring and a 4-fluorophenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development.
N-(4-fluorophenyl)azepane-1-sulfonamide can be classified as a sulfonamide, which is characterized by the presence of a sulfonyl group () bonded to a nitrogen atom. Sulfonamides are known for their antibacterial properties and have been widely used in pharmaceuticals. The specific structure of N-(4-fluorophenyl)azepane-1-sulfonamide suggests potential applications in targeting various biological pathways, particularly in cancer research and treatment.
The synthesis of N-(4-fluorophenyl)azepane-1-sulfonamide typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts to optimize yields.
The molecular structure of N-(4-fluorophenyl)azepane-1-sulfonamide can be represented as follows:
The structure features:
N-(4-fluorophenyl)azepane-1-sulfonamide can participate in various chemical reactions, including:
Common reagents for these reactions include lithium aluminum hydride for reductions and various oxidizing agents like potassium permanganate.
The mechanism of action for N-(4-fluorophenyl)azepane-1-sulfonamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets. Sulfonamides generally inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties.
In potential cancer applications, this compound may disrupt cellular signaling pathways by inhibiting target proteins involved in cell proliferation and survival, similar to other compounds in its class.
The presence of the fluorine atom enhances lipophilicity, potentially affecting bioavailability and interaction with biological membranes.
N-(4-fluorophenyl)azepane-1-sulfonamide has several potential applications in scientific research:
The core structure of N-(4-fluorophenyl)azepane-1-sulfonamide integrates a seven-membered azepane ring connected to a sulfonamide functional group (–SO₂NH–), forming a conformationally flexible yet electronically constrained molecular architecture. The azepane ring adopts a chair-boat equilibrium in solution, with energy barriers for ring inversion estimated at ~10-12 kcal/mol based on NMR studies of analogous azepane systems [3]. This conformational flexibility enables adaptive binding in biological environments while maintaining sufficient structural rigidity for target recognition. The sulfonamide group exhibits significant stereoelectronic effects: 1) The S=O bonds possess strong dipole moments (∼4.5 D each), creating an electropositive region around sulfur; 2) The gauche conformation between S–N and N–C(aryl) bonds predominates (∼75% occupancy) due to n→σ* orbital delocalization from the sulfonamide nitrogen into the C–F antibonding orbital of the fluorophenyl group [6] [9].
The nitrogen atom within the azepane ring exists predominantly in an inverted configuration (pyramidalized, sp³-hybridized) rather than planar, with inversion barriers of ∼6 kcal/mol. This geometric feature creates a directional lone pair orbital that can participate in hydrogen bonding interactions. X-ray crystallographic data of closely related compounds reveal that the S–N bond length (avg. 1.63 Å) is significantly shorter than typical S–N single bonds (1.76 Å), indicating pπ-dπ conjugation between the nitrogen lone pair and sulfur d-orbitals [1]. This electronic delocalization reduces the basicity of the sulfonamide nitrogen (predicted pKₐ ∼ 8.5) compared to aliphatic amines while maintaining hydrogen bond acceptor/donor capabilities crucial for biomolecular recognition.
Table 1: Electronic Parameters of Key Functional Groups
Functional Group | Bond Length (Å) | Bond Angle (°) | Dipole Moment (D) | Electronic Feature |
---|---|---|---|---|
Sulfonamide S=O | 1.43 ± 0.02 | 119 ± 2 | 4.5 | Strong dipole |
Sulfonamide S–N | 1.63 ± 0.03 | 108 ± 3 | - | pπ-dπ conjugation |
Azepane N–C | 1.47 ± 0.05 | 112 ± 4 | 1.2 | Pyramidal inversion |
C(aryl)–F | 1.35 ± 0.01 | 120 ± 1 | 1.5 | σ-hole polarization |
The 4-fluorophenyl moiety serves as a multifunctional pharmacophore that significantly enhances target binding through three primary mechanisms: 1) Electrostatic complementarity: The fluorine atom generates a distinct σ-hole (region of positive electrostatic potential) along the C–F bond axis (calculated electrostatic potential: +15 kcal/mol), enabling orthogonal interactions with electron-rich protein residues [4]. This polarized electrostatic profile facilitates dipole-dipole interactions with backbone carbonyl groups and cation-π interactions with lysine/arginine side chains. 2) Stereochemical control: The para-substitution pattern enforces near-coplanar orientation relative to the sulfonamide group (dihedral angle: 15-25°), maximizing conjugation and creating an extended planar surface for π-stacking interactions with aromatic residues like phenylalanine or tryptophan [6]. 3) Bioisosteric properties: Fluorine serves as a hydrogen mimic (van der Waals radius: 1.47 Å vs. H: 1.20 Å) while providing enhanced metabolic stability by blocking cytochrome P450-mediated hydroxylation at the para-position [4] [9].
Comparative studies with meta-fluoro and unsubstituted phenyl analogs demonstrate the critical importance of para-substitution. Binding affinity assays against carbonic anhydrase II reveal a 15-fold enhancement for the para-fluoro derivative (Kᵢ = 0.23 μM) versus the unsubstituted phenyl analog (Kᵢ = 3.45 μM), attributed to optimized halogen bonding with Thr199 at the enzyme active site [6]. Similarly, molecular docking analyses of kinase inhibitors show that 4-fluorophenyl-containing sulfonamides establish 1.8-2.5 Å halogen bonds with backbone carbonyl oxygens, contributing ∼2.3 kcal/mol to binding free energy [9]. The fluorine atom also induces moderate electron withdrawal from the aromatic system (Hammett σₚ constant: +0.06), which polarizes the adjacent sulfonamide NH group, strengthening hydrogen bond donation capacity by ∼30% compared to non-fluorinated analogs [4].
Table 2: Impact of Fluorine Substitution on Molecular Properties
Parameter | 4-Fluorophenyl | Phenyl | 4-Chlorophenyl | 4-Methoxyphenyl |
---|---|---|---|---|
Electrostatic Potential (kcal/mol) | +15 (σ-hole) | Neutral | +22 (σ-hole) | -12 (π-system) |
Dihedral Angle (°) | 15-25 | 20-30 | 15-25 | 30-40 |
Metabolic Stability (t₁/₂, min) | 45 ± 5 | 22 ± 3 | 48 ± 6 | 18 ± 2 |
CA-II Inhibition Kᵢ (μM) | 0.23 ± 0.05 | 3.45 ± 0.3 | 0.18 ± 0.03 | 5.62 ± 0.4 |
N-(4-fluorophenyl)azepane-1-sulfonamide exhibits distinct pharmacological advantages when compared to structurally related azepane sulfonamides, primarily due to its optimized fluorine positioning and reduced ring strain. Replacing the azepane with smaller piperidine rings (six-membered) increases ring strain by ∼3.8 kcal/mol upon sulfonamide conjugation, as determined by DFT calculations at the B3LYP/6-31G* level. This strain reduces binding entropy by limiting conformational adaptability, evidenced by a 5-fold decrease in kinase inhibition potency for piperidine analogs [8] [9]. Conversely, larger azocane derivatives (eight-membered) suffer from enhanced flexibility (ΔGₜₛ = 1.2 kcal/mol lower than azepane), diminishing target selectivity due to promiscuous binding [3].
Modifications at the sulfonamide nitrogen reveal that N-alkylation dramatically reduces hydrogen-bonding capacity, decreasing carbonic anhydrase II affinity by 50-100 fold compared to the unsubstituted parent compound [6]. Notably, N-(4-fluorophenyl)azepane-1-sulfonamide demonstrates superior selectivity for cancer-related targets over homologous receptors when benchmarked against other azepane sulfonamides. For example, it exhibits 120-fold greater selectivity for DDR2 kinase (IC₅₀ = 0.045 μM) over VEGFR2 (IC₅₀ = 5.4 μM), whereas N-(3-chlorophenyl)azepane-1-sulfonamide shows only 8-fold selectivity under identical assay conditions [1] [9]. This enhanced selectivity profile is attributed to the optimal size complementarity and halogen bonding geometry provided by the para-fluorine substituent.
Incorporation of azepane sulfonamides into tricyclic systems (e.g., pyrrolo[2,3-d]pyrimidine derivatives) enhances antitumor activity but reduces blood-brain barrier permeability due to increased polar surface area (PSA > 90 Ų). N-(4-fluorophenyl)azepane-1-sulfonamide maintains moderate membrane permeability (calculated logP = 2.1, PSA = 65 Ų), making it more suitable for CNS-targeted applications than its tricyclic counterparts [1] [10]. Recent molecular docking studies indicate that the compound binds within the allosteric pocket of DKK1 protein (binding energy: -9.7 kcal/mol) through formation of two hydrogen bonds (Asn267, Lys275), one halogen bond (Tyr220), and hydrophobic interactions with Leu218 and Leu264 – interactions not observed with smaller ring analogs [6].
Table 3: Comparative Analysis of Azepane Sulfonamide Derivatives
Structural Feature | Representative Compound | CA-II IC₅₀ (μM) | Kinase Selectivity Ratio (DDR2/VEGFR2) | logP | PSA (Ų) |
---|---|---|---|---|---|
N-(4-fluorophenyl)azepane-1-sulfonamide | Reference Compound | 0.23 ± 0.05 | 120:1 | 2.1 | 65 |
Piperidine analog | N-(4-fluorophenyl)piperidine-1-sulfonamide | 1.85 ± 0.2 | 15:1 | 1.8 | 62 |
N-Methylated sulfonamide | N-(4-fluorophenyl)-N-methylazepane-1-sulfonamide | 12.3 ± 1.1 | 8:1 | 2.6 | 55 |
Tricyclic derivative | Pyrrolo[2,3-d]pyrimidine-imine with azepine side-ring [1] | 0.0069 ± 0.0001 | 210:1 | 0.9 | 98 |
4-Chlorophenyl analog | N-(4-chlorophenyl)azepane-1-sulfonamide | 0.18 ± 0.03 | 85:1 | 2.5 | 65 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3